
Indinavir sulfate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indinavir sulfate hydrate is an antiviral compound primarily used as an HIV protease inhibitor. It is a white to tan powder that is soluble in water and is an important component of antiretroviral therapy for the initial treatment of HIV infection . This compound suppresses the replication of HIV and is known to cause renal and urologic toxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Indinavir sulfate hydrate is synthesized through a multi-step process involving the reaction of various intermediates. The synthesis typically starts with the preparation of the core structure, followed by the introduction of functional groups necessary for its antiviral activity. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes crystallization, filtration, and drying steps to obtain the final product in its hydrate form. Quality control measures are implemented to ensure consistency and compliance with pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Indinavir sulfate hydrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of this compound, which are used in further chemical transformations or as final therapeutic agents .
Applications De Recherche Scientifique
Indinavir sulfate hydrate has a wide range of scientific research applications, including:
Chemistry: Used in studies related to HIV protease inhibition and drug design.
Biology: Employed in cell signaling studies related to HIV infection.
Medicine: Integral component of antiretroviral therapy for HIV treatment.
Industry: Used in the development and production of antiviral drugs.
Mécanisme D'action
Indinavir sulfate hydrate inhibits the HIV viral protease enzyme, preventing the cleavage of the gag-pol polyprotein. This inhibition results in the formation of immature, noninfectious viral particles. The compound binds to the protease active site, blocking its activity and thereby suppressing the replication of HIV .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ritonavir
- Saquinavir
- Nelfinavir
- Atazanavir
- Darunavir
Uniqueness
Indinavir sulfate hydrate is unique due to its specific binding affinity to the HIV protease enzyme and its effectiveness in suppressing HIV replication. Compared to other protease inhibitors, this compound has distinct pharmacokinetic properties and a specific side effect profile, making it a valuable component of combination antiretroviral therapy .
Propriétés
Numéro CAS |
2129529-26-4 |
|---|---|
Formule moléculaire |
C36H51N5O9S |
Poids moléculaire |
729.9 g/mol |
Nom IUPAC |
(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;sulfuric acid;hydrate |
InChI |
InChI=1S/C36H47N5O4.H2O4S.H2O/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;1-5(2,3)4;/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);(H2,1,2,3,4);1H2/t28-,29+,31+,32-,33+;;/m1../s1 |
Clé InChI |
PIJYNLHMSSPSGX-NOYQBWMBSA-N |
SMILES isomérique |
CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.O.OS(=O)(=O)O |
SMILES canonique |
CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride](/img/structure/B12343649.png)
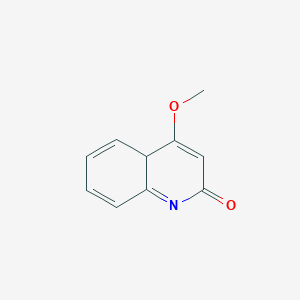
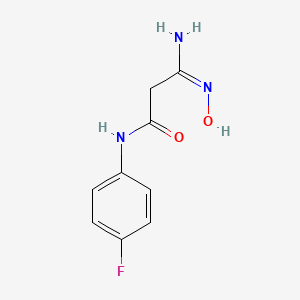
![5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12343677.png)
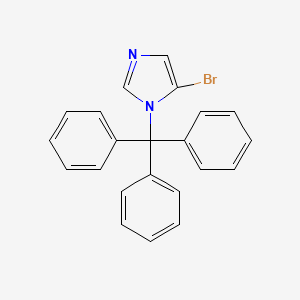
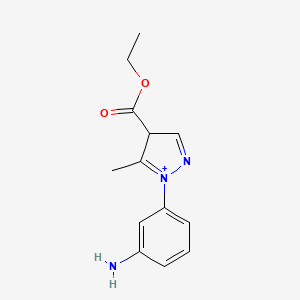
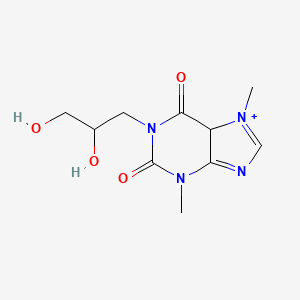
![11-[(4-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343694.png)
![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro-3-methyl-](/img/structure/B12343703.png)



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12343736.png)

